molecular formula C12H10N2O5S B3823560 N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide

N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B3823560
M. Wt: 294.29 g/mol
InChI Key: KMQPGJZJEAYWME-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that features both a hydroxyl group and a nitro group attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide typically involves the nitration of 2-hydroxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the starting material. The reaction is usually performed at low temperatures to ensure selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient scaling up of the production process while ensuring consistent product quality. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like iron powder in acidic conditions.

    Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-(2-aminophenyl)-2-nitrobenzenesulfonamide.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

    Oxidation: Formation of this compound derivatives with carbonyl functionalities.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound can exhibit antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical structure makes it a valuable component in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The sulfonamide group can interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the nitro group. It is known for its analgesic and antipyretic properties.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure with an acetamide group instead of a sulfonamide group. It exhibits different biological activities due to the presence of the acetamide group.

    N-(2-hydroxy-3-nitrophenyl)acetamide: Another similar compound with the nitro group in a different position on the benzene ring. This positional isomer exhibits distinct chemical and biological properties.

Uniqueness

N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-11-7-3-1-5-9(11)13-20(18,19)12-8-4-2-6-10(12)14(16)17/h1-8,13,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQPGJZJEAYWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.